1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone
Description
The compound 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone features a pyrrolidine ring substituted at the 3-position with a 1,2,3-triazole moiety. The pyrrolidine nitrogen is further functionalized with an ethanone group bearing a thiophen-3-yl substituent. This structure combines the rigid, hydrogen-bonding capability of the triazole ring with the conformational flexibility of pyrrolidine and the aromatic/electronic properties of thiophene.
Properties
IUPAC Name |
2-thiophen-3-yl-1-[3-(triazol-1-yl)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4OS/c17-12(7-10-2-6-18-9-10)15-4-1-11(8-15)16-5-3-13-14-16/h2-3,5-6,9,11H,1,4,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUVPMHOVMGAQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2C=CN=N2)C(=O)CC3=CSC=C3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone typically involves multi-step organic reactions. One common approach is the click chemistry method, where an azide and an alkyne undergo a cycloaddition reaction to form the triazole ring. The pyrrolidine and thiophene moieties can be introduced through subsequent reactions involving appropriate starting materials and reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .
Chemical Reactions Analysis
Types of Reactions
1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the triazole ring can produce dihydrotriazole derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrrolidine structures exhibit significant antimicrobial properties. A study demonstrated that derivatives of 1H-1,2,3-triazole possess potent activity against various bacterial strains, suggesting that 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone may also show similar effects .
Anticancer Properties
Triazole derivatives have been investigated for their anticancer potential. A study found that certain triazole-containing compounds inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The incorporation of the pyrrolidine and thiophene moieties may enhance these effects, making this compound a candidate for further anticancer drug development .
Fungicidal Activity
The compound's structure suggests potential fungicidal properties. Research has indicated that triazole-based compounds can effectively inhibit fungal growth. This characteristic can be beneficial in developing agricultural fungicides to protect crops from fungal pathogens .
Coordination Chemistry
The ability of the triazole group to act as a ligand makes this compound suitable for coordination chemistry applications. It can form complexes with transition metals, which can be utilized in catalysis and materials science .
Case Study 1: Antimicrobial Screening
In a recent study, researchers synthesized several triazole derivatives and tested their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results showed that compounds with similar structural features to 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone displayed significant inhibition zones against Staphylococcus aureus and Escherichia coli .
Case Study 2: Anticancer Activity Evaluation
A comprehensive evaluation of triazole derivatives for anticancer activity was conducted using various human cancer cell lines. The study highlighted that compounds with the pyrrolidine moiety exhibited enhanced cytotoxicity compared to their counterparts without this feature. The findings support the hypothesis that 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone could serve as a lead compound for developing new anticancer agents .
Mechanism of Action
The mechanism of action of 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazole ring can participate in hydrogen bonding and π-π stacking interactions, while the pyrrolidine and thiophene rings can contribute to the overall binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Triazole and Thiophene Moieties
(a) N-Methyl-N-phenyl-2-[4-(thiophen-3-yl)-1H-1,2,3-triazol-1-yl]acetamide (2ead)
- Structure : Features a thiophen-3-yl-triazole core linked to an acetamide group (N-methyl-N-phenyl).
- Synthesis : Prepared via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a common "click chemistry" method .
- Molecular Weight : 507.10 g/mol .
(b) 1-[5-(4-Hydroxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(pyrrolidin-1-yl)ethanone
- Structure: Contains a pyrazoline ring instead of triazole, with thiophen-2-yl and pyrrolidinyl-ethanone groups.
- Key Differences : The pyrazoline ring introduces additional hydrogen-bonding sites, while the thiophen-2-yl substituent may alter electronic interactions compared to thiophen-3-yl.
- Molecular Weight: Not explicitly reported but estimated at ~425 g/mol based on the formula .
(c) 2-(3-(Hydroxymethyl)pyrrolidin-1-yl)-1-(thiazol-2-yl)ethanone
Analogues with Heterocyclic Amine-Ethanone Scaffolds
(a) 1-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-((benzo[d]thiazol-2-ylthio)methyl)-1H-1,2,3-triazol-1-yl)ethanone (5j)
- Key Differences : Piperazine’s larger ring size increases basicity, while benzothiazole contributes to π-π interactions.
- Molecular Weight : 507.10 g/mol .
(b) 1-((1-(2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-2-oxoethyl)-1H-1,2,3-triazol-4-yl)methyl)indoline-2,3-dione (5l)
Data Table: Structural and Physicochemical Comparison
Biological Activity
The compound 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone , often referred to as a triazole derivative, has garnered attention due to its diverse biological activities. Triazole-containing compounds are known for their potential in medicinal chemistry, exhibiting a range of pharmacological properties including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound based on recent research findings and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Where:
- C = Carbon
- H = Hydrogen
- N = Nitrogen
- S = Sulfur
This compound features a triazole ring, a pyrrolidine moiety, and a thiophene group which contribute to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, a study investigated various triazole compounds and found that those containing pyrrolidine exhibited significant activity against cancer cell lines such as MDA-MB231 (breast cancer) and HCT116 (colon cancer). The compound demonstrated an IC50 value of 42.5 µg/mL against MDA-MB231 cells, indicating potent anticancer properties .
| Compound | Cancer Cell Line | IC50 (µg/mL) |
|---|---|---|
| 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone | MDA-MB231 | 42.5 |
| Another Triazole Derivative | HCT116 | 64.3 |
| Another Triazole Derivative | Mia-PaCa2 | 68.4 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazoles are known to inhibit various bacterial strains. A study focusing on the synthesis of triazole derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
Triazole derivatives have been reported to possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines. In vitro studies indicated that compounds similar to 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone could reduce the levels of TNF-alpha and IL-6 in activated macrophages . This suggests potential therapeutic applications in treating inflammatory diseases.
The biological activities of triazole derivatives are often attributed to their ability to interact with various biological targets:
- Enzyme Inhibition : The nitrogen atoms in the triazole ring facilitate interactions with enzymes, making them effective inhibitors of acetylcholinesterase (AChE), which is crucial for neurodegenerative disease treatment.
- Cellular Uptake : The lipophilic nature of the thiophene group enhances cellular permeability, allowing for better bioavailability and efficacy.
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazole-pyrrolidine hybrids. These compounds were tested for their cytotoxicity against several cancer cell lines. The results indicated that modifications on the pyrrolidine ring significantly influenced their anticancer activity, suggesting that structural optimization could lead to more potent derivatives .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone, and how can yield/selectivity be improved?
- Methodology : Multi-step synthesis typically involves:
- Step 1 : Formation of the triazole-pyrrolidine core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions .
- Step 2 : Coupling with thiophene-3-yl ethanone using nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura) .
- Optimization : Control temperature (e.g., 60–80°C for CuAAC), solvent polarity (DMF or THF), and catalyst loading (e.g., 5 mol% CuI). Monitor intermediates via HPLC or TLC .
Q. How can the structural conformation of this compound be validated experimentally?
- Methodology :
- X-ray crystallography : Use SHELXL for refinement of single-crystal data to resolve bond angles/geometry .
- NMR spectroscopy : Assign peaks using , , and 2D techniques (COSY, HSQC) to confirm regiochemistry of triazole and thiophene substituents .
Advanced Research Questions
Q. What computational methods are suitable for predicting the compound’s interactions with biological targets (e.g., enzymes)?
- Methodology :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like cytochrome P450 or kinases. Validate with MD simulations (AMBER/CHARMM) to assess stability .
- DFT calculations : Analyze electronic properties (HOMO-LUMO gaps) to predict reactivity, particularly at the triazole and thiophene moieties .
Q. How do structural modifications (e.g., substituent variations on triazole/thiophene) affect biological activity?
- Methodology :
- SAR studies : Synthesize analogs with halogenated thiophenes or methyl-triazoles. Test in vitro against cancer cell lines (e.g., MTT assay) and compare IC values .
- Crystallographic analysis : Resolve co-crystals with target proteins (e.g., kinases) to identify critical hydrogen bonds or π-π interactions .
Q. What are the challenges in analyzing contradictory bioactivity data across studies?
- Methodology :
- Meta-analysis : Aggregate data from PubChem and ChEMBL, normalizing for assay conditions (e.g., cell type, concentration).
- Mechanistic follow-up : Use siRNA knockdown or CRISPR-Cas9 to confirm target specificity if conflicting results arise .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
